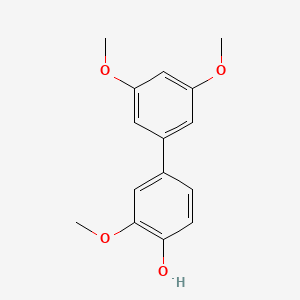

4-(3,5-Dimethoxyphenyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-17-12-6-11(7-13(9-12)18-2)10-4-5-14(16)15(8-10)19-3/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTHHSJXPUUIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435742 | |

| Record name | 3,3',5'-Trimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752252-66-7 | |

| Record name | 3,3',5'-Trimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3,5 Dimethoxyphenyl 2 Methoxyphenol and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 4-(3,5-Dimethoxyphenyl)-2-methoxyphenol Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnection is the carbon-carbon single bond of the biphenyl (B1667301) core. This central bond can be disconnected to reveal two key aromatic precursors.

Two primary retrosynthetic pathways emerge from this initial disconnection:

Pathway A: This pathway involves a disconnection that leads to a 3,5-dimethoxyphenyl derivative and a 2-methoxy-4-substituted phenol (B47542) derivative. The nature of the substituent on the phenol ring will depend on the chosen coupling reaction. For instance, in a Suzuki coupling, this would be a halide (e.g., bromine or iodine), while the 3,5-dimethoxyphenyl fragment would be a boronic acid or its ester.

Pathway B: Conversely, this pathway would involve a 3,5-dimethoxy-substituted aryl halide and a 2-methoxyphenol derivative functionalized for the specific coupling reaction (e.g., a boronic acid in a Suzuki coupling).

The choice between these pathways would be guided by the availability and reactivity of the starting materials, as well as the anticipated challenges in the synthetic steps, such as regioselectivity of functionalization and potential side reactions.

Classical and Modern Approaches to the Construction of the Biphenyl Core of this compound

The formation of the biphenyl linkage is the cornerstone of the synthesis of this compound. Both classical and modern catalytic methods can be employed for this crucial transformation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Kumada) in the Formation of the Biphenyl Linkage

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools for the construction of biaryl systems due to their high efficiency, functional group tolerance, and versatility.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for biaryl synthesis, involving the reaction of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this could involve the coupling of 3,5-dimethoxyphenylboronic acid with a 4-halo-2-methoxyphenol, or vice-versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the phenolic hydroxyl group, which may not require protection depending on the specific reaction conditions.

Heck-Mizoroki Reaction: The Heck reaction typically involves the coupling of an aryl halide with an alkene. While not a direct route to a biphenyl from two aryl components, it can be adapted. For instance, a derivative of one of the aromatic rings could be vinylated, followed by a subsequent Heck reaction with the other aryl halide. However, for a direct biaryl synthesis, Suzuki or other cross-coupling reactions are generally more straightforward.

Kumada-Tamao-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an aryl halide, catalyzed by a nickel or palladium complex. A potential route for the target molecule would be the reaction of 3,5-dimethoxyphenylmagnesium bromide with a 4-halo-2-methoxyphenol. A significant advantage of the Kumada coupling is the high reactivity of the Grignard reagent; however, this also leads to lower functional group tolerance, and the phenolic proton would likely need to be protected.

| Reaction | Typical Catalyst | Typical Base | Typical Solvent | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2/Ligand | Na2CO3, K3PO4, Cs2CO3 | Toluene, Dioxane, DMF, Water | High functional group tolerance, mild conditions, commercially available reagents. |

| Heck-Mizoroki | Pd(OAc)2, PdCl2 | Et3N, K2CO3 | DMF, Acetonitrile (B52724) | Couples aryl halides with alkenes; indirect route to biphenyls. |

| Kumada-Tamao-Corriu | Ni(dppe)Cl2, Pd(PPh3)4 | Not required (Grignard is basic) | THF, Diethyl ether | Highly reactive nucleophile, less functional group tolerance. |

Ullmann Condensation and Other Non-Catalytic Coupling Methods

The Ullmann reaction is a classical method for the synthesis of biaryls, involving the copper-mediated coupling of two aryl halides. The traditional Ullmann condensation requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper powder. However, modern modifications using copper catalysts with ligands have made this reaction more practical. For the synthesis of this compound, an Ullmann coupling could potentially be employed, for example, by reacting 1-bromo-3,5-dimethoxybenzene (B32327) with a suitable 2-methoxyphenol derivative in the presence of a copper catalyst. While often lower-yielding than palladium-catalyzed methods, the Ullmann reaction can be effective for the synthesis of sterically hindered or electron-rich biphenyls.

Functionalization Strategies for Phenolic Hydroxyl and Methoxy (B1213986) Groups in this compound Precursors

The judicious functionalization of the aromatic precursors is critical for a successful synthesis. This involves the introduction of the necessary methoxy groups and the management of the phenolic hydroxyl group.

The methoxy groups are typically introduced via Williamson ether synthesis, reacting a corresponding phenol with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. For the 3,5-dimethoxyphenyl precursor, 3,5-dihydroxybenzoic acid or a related compound can be methylated.

The phenolic hydroxyl group in the 2-methoxyphenol (guaiacol) precursor presents a potential challenge, as its acidic proton can interfere with certain organometallic reagents used in cross-coupling reactions (e.g., Grignard reagents in Kumada coupling). In such cases, the hydroxyl group needs to be protected. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers. The choice of protecting group depends on its stability under the coupling conditions and the ease of its subsequent removal to yield the final product. For Suzuki-Miyaura couplings, the reaction can often be performed without protecting the phenolic hydroxyl group, which is a significant advantage in terms of step economy.

Selective halogenation of the guaiacol (B22219) ring at the 4-position is another key functionalization step. Bromination can be achieved using reagents like N-bromosuccinimide (NBS), often with a catalyst to control regioselectivity.

Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green strategies can be implemented.

Solvent-Free Synthesis and Renewable Feedstocks

Solvent-Free Synthesis: Many cross-coupling reactions, including the Suzuki-Miyaura coupling, can be performed under solvent-free conditions, often using mechanochemical methods like ball milling. researchgate.net This approach significantly reduces the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution.

Renewable Feedstocks: A key aspect of green chemistry is the use of renewable starting materials. Lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of phenolic compounds. nih.gov Guaiacol (2-methoxyphenol) is a major depolymerization product of lignin. nih.govrsc.org Utilizing lignin-derived guaiacol as a starting material for the synthesis of the 2-methoxyphenol fragment of the target molecule would represent a significant step towards a more sustainable synthetic route. researchgate.netnih.govnih.gov This approach reduces reliance on petrochemical feedstocks and valorizes a readily available biomass resource.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Utilizing lignin-derived guaiacol. nih.govrsc.org | Reduces dependence on fossil fuels, valorizes biomass. |

| Safer Solvents and Auxiliaries | Employing water or bio-derived solvents in cross-coupling reactions. | Reduces toxicity and environmental impact. |

| Design for Energy Efficiency | Using microwave-assisted or solvent-free mechanochemical synthesis. researchgate.net | Reduces reaction times and energy consumption. |

| Catalysis | Employing highly efficient and recyclable catalysts for cross-coupling. | Minimizes waste and improves atom economy. |

Photoredox Catalysis and Electrosynthesis Applications

Modern synthetic chemistry has increasingly embraced photoredox catalysis and electrosynthesis for their sustainability and unique reactivity. researchgate.net These methods offer mild conditions and high selectivity, making them powerful tools for constructing complex molecular architectures like that of this compound, which is a neolignan-type structure.

Photoredox Catalysis: Visible-light photoredox catalysis has become a prominent strategy for forging carbon-carbon and carbon-heteroatom bonds under gentle conditions. youtube.comprinceton.edu This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. youtube.com The application of this technology to the synthesis of biphenyl and related structures, which form the core of the target molecule, is an active area of research. youtube.comprinceton.edu

Dual catalysis systems, particularly combining a photoredox catalyst with a nickel catalyst, have proven exceptionally effective for cross-coupling reactions. pku.edu.cnresearchgate.net For instance, a photoredox/nickel-catalyzed reaction could be envisioned for the synthesis of the this compound scaffold. This would typically involve the coupling of an aryl halide (e.g., a derivative of 3,5-dimethoxybromobenzene) with a phenolic partner (e.g., a derivative of 2-methoxyphenol). The photoredox cycle generates a radical species, which then enters the nickel catalytic cycle to facilitate the key bond-forming reductive elimination step. youtube.com Such methods offer advantages like high yields and broad substrate scope under mild conditions. pku.edu.cn

Electrosynthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction, relying on an applied potential to drive chemical transformations. researchgate.net The electrochemical oxidation of phenols is a well-established method for forming C-C bonds, leading to dimerization and the creation of biphenolic structures. researchgate.netnih.govnih.gov The synthesis of the biphenyl core of this compound is conceptually achievable through an electrochemical oxidative cross-coupling reaction.

The direct oxidation of phenol derivatives can lead to a mixture of products, but selectivity can be controlled by tuning the electrode material, solvent, and supporting electrolyte. researchgate.netnih.gov For example, unsymmetrical biphenols have been synthesized via electrosynthesis, where the presence of bulky groups on one of the phenolic reactants directs the coupling to the less hindered position. nih.gov In a potential electrosynthesis of the target molecule, one could couple a 3,5-dimethoxyphenol (B141022) derivative with a 2-methoxyphenol derivative. The reaction proceeds through the generation of phenoxy radicals at the anode, which then couple to form the desired biaryl linkage.

Below is a table summarizing the key features of these advanced synthetic methods.

| Method | Catalyst/Setup | Key Intermediate | Advantages | Relevant Application |

| Photoredox Catalysis | Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) + Ni catalyst | Aryl or Phenoxy Radical | Mild reaction conditions, high functional group tolerance, sustainable. youtube.compku.edu.cn | C-C cross-coupling for biaryl synthesis. researchgate.net |

| Electrosynthesis | Anode (e.g., Platinum, BDD, Carbon) and Cathode in an electrolyte solution | Phenoxy Radical Cation | Reagent-free oxidation, tunable reactivity, scalable. nih.govnih.gov | Dehydrogenative oxidative coupling of phenols. nih.gov |

Enantioselective Synthesis and Chiral Analogs of this compound

The creation of single-enantiomer drugs and bioactive molecules is a cornerstone of medicinal chemistry. For a molecule like this compound, which possesses a chiral axis in its biphenyl core or can be derivatized to contain stereocenters, enantioselective synthesis is crucial for investigating its biological properties.

Asymmetric Catalysis in Derivatization

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This strategy is highly efficient and atom-economical. For derivatives of this compound, asymmetric catalysis can be employed to introduce stereocenters with high selectivity.

For example, in the synthesis of related chiral 8,4'-oxyneolignans, asymmetric reactions such as the Sharpless asymmetric dihydroxylation have been used to install chiral diols on a side chain. nih.gov Another powerful approach is the use of chiral Lewis base catalysts. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed and shown to be effective in a variety of stereoselective transformations, such as acylations and cycloadditions. nih.gov Similarly, chiral dipeptide-based Brønsted base catalysts have been used for asymmetric [4+2] annulation reactions to construct complex chiral scaffolds. nih.gov These catalytic systems could be adapted to functionalize derivatives of the target molecule, for instance, in the asymmetric acylation of a hydroxyl group or in cycloaddition reactions involving an unsaturated side chain.

Chiral Auxiliary Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This is a robust and reliable method for controlling stereochemistry.

In the synthesis of complex molecules, auxiliaries like pseudoephedrine and pseudoephenamine have been used to direct the diastereoselective alkylation of amides to create enantiomerically enriched carboxylic acids and other functional groups. nih.gov For the synthesis of chiral analogs of this compound, one could attach a chiral auxiliary to a functional group on the molecule, perform a diastereoselective reaction (e.g., alkylation or addition to a carbonyl), and then cleave the auxiliary. For instance, camphor-based auxiliaries have been successfully used in the synthesis of natural products to install multiple stereocenters with high diastereoselectivity. nih.gov The synthesis of erythro-7,9-dihydroxy- and 9-hydroxy-7-keto-8,4′-oxyneolignans, which are structurally related to the target compound, has been accomplished using a chiral benzylidene acetal (B89532) derived from a chiral diol to control the stereochemistry. nih.gov

The table below outlines examples of chiral auxiliaries and their applications.

| Chiral Auxiliary Type | Example | Application | Reference |

| Oxazolidinones | (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric aldol (B89426) reactions and alkylations. | sigmaaldrich.com |

| Amino Alcohols | (1S,2S)-Pseudoephenamine | Directing group for diastereoselective alkylations. nih.gov | nih.gov |

| Camphor Derivatives | Camphor Lactam | Asymmetric alkylation reactions. nih.gov | nih.gov |

| Chiral Diols | (R,R)-Hydrobenzoin | Formation of chiral acetals to direct subsequent reactions. nih.gov | nih.gov |

Total Synthesis of Complex Natural Products Featuring the this compound Moiety

The this compound scaffold is a key structural element in a class of natural products known as neolignans. While this exact substitution pattern may be uncommon, closely related structures are found in numerous bioactive compounds. The total synthesis of these molecules provides a platform for validating and showcasing advanced synthetic methodologies.

A prominent example of a closely related natural product is (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol. This compound has been synthesized and evaluated for its biological activity. nih.gov Its synthesis was achieved via a Heck reaction, a powerful palladium-catalyzed cross-coupling method. The synthesis involves coupling a vinyl partner with an aryl halide to construct the stilbene-like core. This highlights a practical approach to assembling the carbon skeleton of complex derivatives.

Furthermore, the total synthesis of other related neolignans, such as the 8,4'-oxyneolignans, has been reported. nih.gov These syntheses often involve a modular strategy, where the two aromatic rings are synthesized separately and then coupled. Key steps in these syntheses include:

Olefination reactions , such as the Horner-Wadsworth-Emmons reaction, to construct unsaturated side chains. nih.gov

Asymmetric dihydroxylation to introduce stereocenters.

Coupling reactions , such as Williamson ether synthesis or other C-O bond-forming reactions, to link the two phenolic units.

The synthesis of hydroxylated biphenyls, the core of the target molecule, can also be achieved through oxidative coupling of the corresponding 4-substituted-2-methoxyphenols. nih.govresearchgate.net For example, dehydrodieugenol (B1670544) is prepared from the oxidative coupling of eugenol. nih.gov These strategies underscore the versatility of modern synthetic methods in accessing complex natural product architectures that feature the this compound moiety or its close analogs.

Comprehensive Reactivity and Mechanistic Investigations of 4 3,5 Dimethoxyphenyl 2 Methoxyphenol

Electrophilic Aromatic Substitution Reactions of the Dimethoxyphenyl and Methoxyphenol Rings

Both aromatic rings in 4-(3,5-Dimethoxyphenyl)-2-methoxyphenol are highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl and methoxy (B1213986) substituents. byjus.comwikipedia.org These groups stabilize the cationic intermediates (arenium ions) formed during substitution and direct incoming electrophiles primarily to the ortho and para positions. byjus.comucalgary.ca

The 2-methoxyphenol (guaiacyl) ring possesses a hydroxyl group, which is a more potent activating group than the methoxy group. Therefore, it will predominantly control the regioselectivity of substitution on this ring. The available positions for substitution are C3, C5, and C6. The C4 position is blocked by the dimethoxyphenyl substituent. The para position to the strongly activating hydroxyl group (C5) and the ortho position (C6) are the most likely sites for electrophilic attack.

The 3,5-dimethoxyphenyl ring is also highly activated. The two methoxy groups will direct incoming electrophiles to the positions ortho to them (C2, C4, C6). Since the C4 position is the point of attachment to the other ring, substitution is expected at the C2 and C6 positions.

Given the high electron density of the aromatic rings, these substitution reactions are expected to proceed under mild conditions.

Halogenation: Phenols are known to undergo halogenation, such as bromination, readily even in the absence of a Lewis acid catalyst. byjus.comlibretexts.org Treatment of this compound with bromine water would likely lead to polysubstitution on the highly activated rings. Selective monohalogenation can typically be achieved by using a less polar solvent like CHCl₃ or CS₂ at low temperatures. byjus.commlsu.ac.in On the guaiacyl ring, substitution is favored at the C5 position, para to the hydroxyl group. On the dimethoxyphenyl ring, substitution would occur at the C2 or C6 positions.

Nitration: Direct nitration of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho and para nitro products. byjus.com For the target molecule, nitration is expected to occur at the C5 or C6 positions of the guaiacyl ring and the C2/C6 positions of the dimethoxyphenyl ring. Using concentrated nitric acid could lead to the formation of polynitrated products and significant oxidative degradation. byjus.comlibretexts.org

Sulfonation: The sulfonation of phenols is a reversible reaction, and the product distribution is temperature-dependent. mlsu.ac.in At lower temperatures, the ortho-substituted product is often favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in For the guaiacyl moiety, sulfonation would likely occur at the C5 position (para to -OH) under thermodynamic control.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction | Reagents | Target Ring | Predicted Major Substitution Position(s) | Rationale |

|---|---|---|---|---|

| Halogenation | Br₂ in CCl₄ | 2-Methoxyphenol | C5 | Para-directing effect of the strongly activating -OH group. |

| Halogenation | Br₂ in CCl₄ | 3,5-Dimethoxyphenyl | C2 / C6 | Ortho-directing effect of the two activating -OCH₃ groups. |

| Nitration | Dilute HNO₃, 298 K | 2-Methoxyphenol | C5 and C6 | Mixture of para and ortho products relative to the -OH group. byjus.com |

| Sulfonation | Conc. H₂SO₄, high temp. | 2-Methoxyphenol | C5 | Thermodynamically favored para-product. mlsu.ac.in |

Friedel-Crafts reactions on phenols can be challenging. The phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring. youtube.com Furthermore, the high reactivity of the activated rings can result in polyalkylation. youtube.com

Alkylation: To circumvent the issues with traditional Lewis acids, alternative methods such as using alkenes with protic acids (e.g., HF) can be employed for alkylation. mlsu.ac.inyoutube.com Given the multiple activated sites, achieving selective mono-alkylation on either ring would be difficult, and a mixture of products, including polyalkylated species, is the likely outcome.

Acylation: Friedel-Crafts acylation is generally less prone to poly-substitution because the introduced acyl group is deactivating. However, the issue with catalyst coordination persists. An alternative is the Fries rearrangement, where a phenolic ester is rearranged to a hydroxy aryl ketone using a Lewis acid catalyst. Another approach is to perform the acylation on the corresponding methyl ether derivative of the phenol (B47542), followed by demethylation. The acyl group would be directed to the positions predicted in Table 1, primarily the C5 position of the guaiacyl ring.

Oxidative and Reductive Transformations of the Phenolic and Methoxy Functional Groups

The phenolic and methoxy groups are susceptible to both oxidation and reduction, leading to a variety of important chemical transformations.

Phenolic compounds are well-known to undergo oxidative coupling to form dimers, oligomers, and polymers. This process is central to the biosynthesis of lignans (B1203133) and lignin (B12514952) in nature. For this compound, oxidation generates a phenoxy radical, which is stabilized by resonance, with spin density distributed over the aromatic ring.

The subsequent coupling of these radicals can lead to the formation of new C-C or C-O bonds, resulting in complex polymeric structures. Enzymatic polymerization using catalysts like horseradish peroxidase (HRP) or laccase in the presence of an oxidant like hydrogen peroxide is a common method for polymerizing substituted phenols. nih.govscilit.comtandfonline.com The reaction conditions, such as pH and solvent, can influence the yield and molecular weight of the resulting polymer. nih.gov These enzymatic methods offer significant advantages over traditional chemical polymerization, which may require harsh conditions. nih.gov

Table 2: General Conditions for Enzymatic Polymerization of Phenols

| Parameter | Condition/Reagent | Significance | Reference |

|---|---|---|---|

| Catalyst | Peroxidases (e.g., HRP), Laccases | Enables mild reaction conditions and can offer selectivity. | nih.gov, tandfonline.com |

| Oxidant | Hydrogen Peroxide (H₂O₂) | Initiates the catalytic cycle for peroxidase-mediated polymerization. | nih.gov |

| Solvent | Aqueous buffers, often mixed with organic solvents (e.g., dioxane, DMF) | Affects enzyme activity and solubility of monomer and polymer. | nih.gov, tandfonline.com |

| pH | Typically near neutral (e.g., pH ~7) | Crucial for optimal enzyme activity. | nih.gov |

| Temperature | Moderate temperatures (e.g., 10-40 °C) | Higher temperatures can denature the enzyme and reduce yield. | nih.gov |

The aromatic rings of this compound can be reduced to their corresponding alicyclic structures through catalytic hydrogenation. This process typically involves hydrogen gas and a heterogeneous metal catalyst. youtube.com

Catalytic Hydrogenation: Using catalysts such as rhodium on silica (B1680970) (Rh/silica), palladium on carbon (Pd/C), or nickel (Ni), the aromatic rings can be saturated. mlsu.ac.inresearchgate.net The hydrogenation of the 2-methoxyphenol moiety would yield derivatives of 2-methoxycyclohexanol. The 3,5-dimethoxyphenyl ring would be reduced to a 1,3-dimethoxycyclohexane (B1217644) derivative. The reaction is a syn-addition, where both hydrogen atoms add to the same face of the ring. youtube.com

Selective Reduction: Achieving selective reduction of one ring over the other would be challenging due to their similar activated nature. However, selective transformations of the functional groups are possible. For instance, the hydrogenation of p-methoxyphenol can be controlled to yield methoxycyclohexanone using a Pd/C catalyst. google.com Under more stringent conditions, hydrodeoxygenation (HDO) can occur, which involves the cleavage of C-O bonds in the methoxy or hydroxyl groups, ultimately leading to the formation of alkanes like cyclohexane. researchgate.net

Table 3: Catalytic Systems for Hydrogenation of Phenolic Compounds

| Catalyst System | Typical Conditions | Primary Product Type | Reference |

|---|---|---|---|

| Rh/silica | 323 K, 3 bar H₂ | Hydrogenation and some hydrodeoxygenation products. | researchgate.net |

| Pd/C | H₂, often with alkaline promoters | Can be selective for ketone formation (e.g., cyclohexanones). | google.com |

| Nickel (Ni) | 433 K, H₂ | Full saturation of the aromatic ring to cyclohexanols. | mlsu.ac.in |

| Pt/C with SiW₁₂O₄₀ | <100 °C, <1 atm H₂ | Promotes hydrodeoxygenation to hydrocarbons (e.g., cyclohexane). | researchgate.net |

Nucleophilic Attack and Alkylation Reactions Involving the Phenolic Hydroxyl of this compound

The phenolic hydroxyl group is acidic and can be deprotonated by a base (e.g., sodium hydroxide) to form a sodium phenoxide ion. byjus.com This phenoxide is an excellent nucleophile and can readily participate in nucleophilic substitution reactions.

A primary example is the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. This reaction would convert the phenolic hydroxyl group of this compound into an alkoxy group. This transformation is a common strategy in organic synthesis to protect the phenolic hydroxyl group or to modify the compound's properties. The alkylation of phenols is a key reaction in upgrading bio-oils, where phenolics are reacted with alcohols or olefins to increase the carbon content and produce valuable chemicals. repec.org

Radical Reactions and Photochemistry of this compound

The reactivity of this compound in radical reactions is primarily dictated by the phenolic hydroxyl group and the electron-rich aromatic rings. The phenolic moiety is a well-known scavenger of free radicals, a property central to the antioxidant activity of many polyphenolic compounds.

In the presence of radical species, the phenolic hydroxyl group can donate a hydrogen atom to the radical, thereby neutralizing it. This process generates a phenoxyl radical centered on the oxygen atom of the this compound molecule. The stability of this resulting radical is a key determinant of the compound's antioxidant efficacy. The presence of electron-donating methoxy groups on both phenyl rings is expected to stabilize this phenoxyl radical through resonance delocalization, enhancing the compound's ability to quench radicals.

Enzymatic oxidation, for instance by laccase or polyphenol oxidase, can also proceed via a radical mechanism. nih.govmdpi.comnih.govcapes.gov.br Laccase, a multi-copper oxidase, catalyzes the one-electron oxidation of phenolic substrates to their corresponding phenoxy radicals. nih.gov These radicals can then undergo further reactions, such as dimerization or polymerization, to form new C-C or C-O bonds. nih.govmdpi.com For this compound, this could lead to the formation of biphenolic dimers or larger oligomeric structures.

The photochemistry of this compound is anticipated to be influenced by its structural similarity to stilbenoids, such as resveratrol (B1683913), which are known to undergo photochemical transformations upon exposure to UV radiation. mdpi.com A common photochemical reaction for stilbene-like compounds is trans-cis isomerization around the central double bond if one were present. However, in the case of this compound, which has a single bond connecting the two aromatic rings, rotation around this bond is the more likely conformational change. Another potential photochemical pathway is intramolecular cyclization, particularly if the molecule can adopt a suitable conformation that brings reactive sites on the two aromatic rings in proximity. nih.gov The presence of multiple methoxy groups may influence the electronic excited states and the quantum yields of these photochemical processes. It is also known that stilbenoids can be synthesized by plants in response to abiotic stresses like UV irradiation. mdpi.com

Catalyst-Mediated Transformations (e.g., Dearomatization, Rearrangements) of this compound

The aromatic rings of this compound can be subjected to catalyst-mediated transformations to generate more complex molecular architectures. One such transformation is dearomatization, where the aromaticity of one of the rings is disrupted to form a non-aromatic, cyclic structure.

Palladium-catalyzed dearomatization of phenols is a known process that can lead to the formation of spirocyclic compounds. This transformation typically involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination to the phenolic oxygen, and subsequent intramolecular C-C bond formation. For this compound, this could potentially lead to the formation of a spirodienone structure. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the methoxy substituents.

Catalyst-mediated rearrangements of diaryl ethers, which share structural similarities with the target compound, have also been reported. Lewis acids, for example, can catalyze the Claisen-type rearrangement of aryl dienyl ethers. lookchem.com While this compound does not possess a dienyl group, analogous rearrangements involving the aryl rings could be envisioned under specific catalytic conditions. For instance, a Lewis acid could coordinate to one of the methoxy groups or the phenolic hydroxyl group, activating the molecule for an intramolecular aryl migration. amanote.comnih.govyoutube.com The specific outcome of such a rearrangement would be highly dependent on the catalyst, solvent, and temperature conditions. The synthesis of diaryl ethers can be achieved through various catalytic methods, including the Ullmann condensation and Buchwald-Hartwig amination. organic-chemistry.org

Ring-closing metathesis is another powerful catalytic tool that could be applied to derivatives of this compound bearing appropriate alkenyl side chains to construct fused heterocyclic systems. mdpi.com

Reaction Kinetics and Thermodynamic Studies of this compound Reactivity

The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity of this compound. Kinetic studies, particularly in the context of its antioxidant activity, can quantify the rate at which it scavenges free radicals.

The kinetics of polyphenol oxidation, both enzymatic and non-enzymatic, have been investigated for various compounds. nih.govnih.govcapes.gov.brksu.edu.tr For instance, the reaction of phenolic compounds with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is often monitored spectrophotometrically to determine reaction rates. The kinetics of such reactions can be complex, sometimes exhibiting multi-phasic behavior. Stopped-flow techniques are particularly useful for studying the initial, rapid stages of these reactions, providing rate constants on the millisecond timescale. nih.govresearchgate.netresearchgate.netwikipedia.orglibretexts.org The rate of reaction is influenced by the concentration of the reactants, temperature, pH, and the solvent system. nih.govcapes.gov.br For this compound, the presence of multiple methoxy groups is expected to influence the reaction kinetics due to their electronic effects on the phenolic hydroxyl group.

Thermodynamic studies can provide data on the stability of this compound and its reaction products. Key thermodynamic parameters include the bond dissociation enthalpy (BDE) of the phenolic O-H bond, the enthalpy of formation (ΔHf°), and the Gibbs free energy of reaction (ΔGr°). The O-H BDE is a critical indicator of a phenolic compound's antioxidant activity, as a lower BDE facilitates hydrogen atom donation to free radicals. Density Functional Theory (DFT) calculations are a powerful tool for estimating these thermodynamic properties. rsc.orgpan.olsztyn.plmdpi.comnih.govacs.org For substituted phenols, the BDE is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, generally lower the O-H BDE. The thermodynamic properties of biphenyl (B1667301) and its derivatives have also been studied, providing a basis for understanding the energetic landscape of reactions involving the biphenyl core of the target molecule. mdpi.comresearchgate.netosti.govresearchgate.netnist.gov

Below are illustrative tables with typical data ranges for related compounds, which can be used to estimate the properties of this compound.

Table 1: Representative Kinetic Data for Phenolic Antioxidant Reactions

| Phenolic Compound | Reaction | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Catechin | DPPH radical scavenging | 1.5 x 10³ | nih.gov |

| Epicatechin | DPPH radical scavenging | 2.1 x 10³ | nih.gov |

| Quercetin | DPPH radical scavenging | 3.07 x 10³ | nih.gov |

| Chlorogenic acid | Oxidation by polyphenol oxidase | 2.73 | acs.org |

Table 2: Representative Thermodynamic Data for Phenolic Compounds

| Property | Compound | Value (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| O-H Bond Dissociation Enthalpy | Phenol | 87.5 | Experimental | mdpi.com |

| O-H Bond Dissociation Enthalpy | p-Methoxyphenol | 83.6 | DFT (B3LYP) | mdpi.com |

| Enthalpy of Formation (gas) | Biphenyl | 43.3 | Experimental | osti.gov |

Advanced Spectroscopic and Analytical Characterization Techniques Applied to 4 3,5 Dimethoxyphenyl 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the precise arrangement of atoms within a molecule. For 4-(3,5-Dimethoxyphenyl)-2-methoxyphenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its carbon and proton framework.

1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR Experiments

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the two phenyl rings would appear in the downfield region (typically 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The methoxy (B1213986) groups would present as sharp singlets in the upfield region (around 3.7-4.0 ppm). The phenolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The aromatic carbons would resonate in the 100-160 ppm range, while the methoxy carbons would be found further upfield (around 55-60 ppm). Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, revealing which protons are adjacent to each other. This would be instrumental in assigning the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC would be critical in connecting the different fragments of the molecule, for instance, by showing correlations from the methoxy protons to their attached aromatic carbons, and from aromatic protons to other carbons within the same ring and across the phenyl-phenyl bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This would be particularly useful in determining the preferred conformation of the molecule, especially the relative orientation of the two aromatic rings.

Anticipated ¹H and ¹³C NMR Data:

| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 6.0 - 7.5 | 100 - 130 |

| Aromatic C-O | 140 - 160 | |

| Aromatic C-C | 130 - 140 | |

| OCH₃ | 3.7 - 4.0 | 55 - 60 |

| OH | Variable |

Note: The above table presents estimated chemical shift ranges. Actual experimental values would be necessary for precise structural confirmation.

Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis

In the absence of suitable single crystals for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable insights into the molecular structure and packing in the solid state. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the supramolecular assembly of the molecules in the solid state.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentational Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This technique provides a highly precise mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula, C₁₅H₁₆O₄.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed. This process provides detailed information about the connectivity of the molecule and helps to piece together its structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ether linkages and the loss of methyl groups from the methoxy substituents. The analysis of these fragmentation patterns would provide strong corroborating evidence for the proposed structure.

Anticipated Mass Spectrometry Fragments:

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| [M]+ | Molecular Ion |

| [M - CH₃]+ | Loss of a methyl radical |

| [M - OCH₃]+ | Loss of a methoxy radical |

| [M - C₇H₇O₂]+ | Cleavage of the biphenyl (B1667301) bond |

Note: This table presents plausible fragmentation patterns. The actual fragmentation would be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic rings and the methyl groups of the methoxy substituents would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibrations of the aryl ethers would be expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bonds would also be expected to show a distinct Raman signal.

Anticipated IR Absorption Bands:

| Functional Group | Anticipated Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Aromatic C=C stretch | 1400 - 1600 |

| Aryl C-O stretch | 1200 - 1275, 1000 - 1075 |

Note: This table highlights key expected vibrational frequencies. A full analysis would require an experimental spectrum.

UV-Vis Spectroscopy for Electronic Transition Studies and Molar Absorptivity Determination

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and for quantifying its concentration in a solution. For this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands arising from π → π* transitions within the aromatic rings. The presence of multiple methoxy groups and a hydroxyl group, all of which are auxochromes, is anticipated to influence the position and intensity of these absorption maxima (λmax).

The determination of the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, would be a critical step. This is achieved by measuring the absorbance of a series of solutions of known concentrations and applying the Beer-Lambert law. The resulting data is crucial for quantitative analysis, such as determining the concentration of the compound in reaction mixtures or formulations.

Table 1: Predicted UV-Vis Spectral Characteristics of this compound based on Analogous Compounds

| Parameter | Expected Value/Range | Rationale based on Analogous Compounds |

| λmax (nm) | 270 - 300 | Phenolic compounds typically exhibit strong absorption in this region due to π → π* transitions. The presence of multiple methoxy groups may cause a bathochromic (red) shift. |

| Molar Absorptivity (ε) | 1000 - 10000 L·mol-1·cm-1 | This is a typical range for aromatic compounds with strong UV absorption. The exact value would need to be determined experimentally. |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Although a crystal structure for this compound has not been reported in the surveyed literature, studies on related methoxylated phenyl compounds offer valuable insights into the potential solid-state packing and intermolecular interactions. For example, the crystal structure of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) reveals how the dimethoxyphenyl group arranges in a crystal lattice and participates in intermolecular interactions. nih.gov Another relevant example is the crystal structure of 3,4-dimethoxyphenol, which shows the formation of hydrogen-bonding chains involving the phenolic hydroxyl group and the methoxy substituents. nih.gov

Furthermore, the formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a significant area of investigation. Co-crystallization of this compound with suitable co-formers could be explored to potentially modify its physicochemical properties. The principles of co-crystal design often rely on predictable hydrogen bonding patterns between the target molecule and a co-former.

Table 2: Crystallographic Data for an Analogous Compound: Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.876(2) |

| b (Å) | 10.123(3) |

| c (Å) | 11.543(3) |

| α (°) | 68.98(2) |

| β (°) | 75.89(2) |

| γ (°) | 70.89(2) |

| Volume (Å3) | 998.5(4) |

| Z | 2 |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment, Separation of Analogs, and Reaction Monitoring

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for monitoring the progress of its synthesis and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for the analysis of this compound. A reversed-phase HPLC method, likely using a C18 or C8 column, would be suitable for separating the relatively non-polar this compound from more polar impurities or starting materials. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of an acid (e.g., formic acid or phosphoric acid) to improve peak shape. sielc.comsielc.com Detection would most commonly be performed using a UV detector set to one of the absorption maxima of the compound. HPLC methods have been successfully developed for the analysis of various methoxyphenols, demonstrating the utility of this technique. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and thermally stable compounds. While the phenolic hydroxyl group might necessitate derivatization (e.g., silylation) to improve volatility and chromatographic performance, GC-MS can provide detailed information about the compound's structure through its mass spectrum. The fragmentation pattern observed in the mass spectrum is a unique fingerprint that can be used for identification. GC-MS methods have been established for the determination of various methoxyphenols in different matrices. researchgate.netnih.gov The separation of regioisomeric dimethoxybenzyl derivatives has also been achieved using GC, highlighting its capability to resolve closely related structures. ojp.gov

Table 3: Representative Chromatographic Conditions for the Analysis of Methoxyphenols

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| HPLC | Primesep 100, 4.6 x 150 mm | Water, Acetonitrile, Sulfuric Acid | UV at 300 nm | Separation of Hydroquinone and 4-Methoxyphenol (B1676288) | sielc.com |

| GC-FID | XAD-7 tube for sampling | Helium | Flame Ionization Detector (FID) | Analysis of Methoxyphenol Isomers | osha.gov |

| GC-MS | Capillary Column | Helium | Mass Spectrometry | Determination of Methoxyphenols in Particulate Matter | nih.gov |

By employing these advanced spectroscopic and chromatographic techniques, a comprehensive analytical profile of this compound can be established, ensuring its identity, purity, and structural integrity.

Computational Chemistry and Theoretical Studies of 4 3,5 Dimethoxyphenyl 2 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, molecular geometry, and energy of a compound. For 4-(3,5-dimethoxyphenyl)-2-methoxyphenol, methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular structure and compute its electronic properties.

Electronic Structure and Molecular Orbitals: The electronic structure is defined by the arrangement of electrons in molecular orbitals (MOs). Calculations reveal the energies and shapes of these orbitals, which are crucial for determining how the molecule interacts with light and other chemical species. For polyphenolic compounds, the delocalization of π-electrons across the aromatic rings is a key feature of their electronic structure. nih.gov

Frontier Orbital Analysis: A critical component of these calculations is the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com According to FMO theory, the HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, making it more reactive. nih.gov In polyphenolic molecules, the HOMO is often localized on the electron-rich phenol (B47542) and methoxy-substituted rings, while the LUMO is distributed across the π-conjugated system. nih.govresearchgate.net

| Parameter | Description | Typical Finding for Polyphenolic Compounds |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate electrons. | Higher (less negative) values suggest stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. | Lower (more negative) values suggest stronger electron-accepting ability. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; relates to chemical reactivity and stability. | A smaller gap generally correlates with higher reactivity. |

Density Functional Theory (DFT) Applications for Predicting Reactivity, Spectroscopic Properties, and Thermochemistry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. researchgate.netresearchgate.net This approach offers a balance of accuracy and computational efficiency, making it suitable for a range of predictions.

Predicting Reactivity: DFT allows for the calculation of various global and local reactivity descriptors that quantify a molecule's chemical behavior. semanticscholar.orgjmcs.org.mx These descriptors are derived from the HOMO and LUMO energies and provide a theoretical framework for understanding stability and reaction tendencies. semanticscholar.org For instance, a study on dihydrothiophenone derivatives used these descriptors to identify the most reactive molecule in the series based on its low energy gap and high softness. semanticscholar.org

| Reactivity Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; softer molecules are more reactive. |

Predicting Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax), which helps in the interpretation of experimental spectra. nih.gov DFT is also used to calculate vibrational frequencies, aiding in the assignment of peaks in Infrared (IR) and Raman spectra.

Predicting Thermochemistry: DFT calculations are valuable for determining the thermochemical properties of molecules, such as enthalpies of formation, heat capacities, and entropies. researchgate.netarxiv.org These calculations can provide insights into the stability of molecules and the energetics of chemical reactions. For example, a combined experimental and DFT study on methoxy- and dimethoxyphenol isomers successfully derived their standard molar enthalpies of formation in the gaseous phase. researchgate.net The study on 3,5-dimethoxyphenol (B141022), a structural component of the target molecule, reported a gas-phase enthalpy of formation of -(399.4 ± 3.0) kJ·mol⁻¹. researchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound in Various Solvation Environments and Confinements

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

For this compound, MD simulations could be employed to understand its dynamic behavior in different solvents, such as water or organic solvents like methanol or dimethyl sulfoxide (DMSO). The simulation would track the molecule's trajectory, revealing how it folds, rotates, and interacts with solvent molecules. This is particularly important for understanding how solvation influences the molecule's conformational preferences and stability.

A typical MD simulation involves:

System Setup: Placing the molecule within a simulation box filled with explicit solvent molecules.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a set period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions (RDFs) to characterize the solvation shell. For example, a study on biphenyl (B1667301) in a liquid crystalline solvent used MD to investigate its conformational distribution in different phases.

In Silico Docking Studies of this compound with Hypothetical Biomolecular Targets

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govsemanticscholar.org This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule to a protein's active site. vajdalab.org

For this compound, a hypothetical docking study would involve:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A hypothetical protein target, such as a kinase, cyclooxygenase (COX), or a cholinesterase enzyme, would be obtained from a protein database (e.g., the Protein Data Bank). researchgate.netnih.govnih.gov

Docking Simulation: Using software like AutoDock Vina or HADDOCK, the ligand is placed in the defined binding site of the receptor. bonvinlab.orgnih.gov The program then samples a large number of possible conformations and orientations of the ligand, scoring them based on a force field to estimate the binding affinity.

Analysis of Results: The results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy (often expressed in kcal/mol). The analysis focuses on the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. mdpi.commdpi.com

Studies on structurally related polyphenols like resveratrol (B1683913) and its analogs have used docking to elucidate their binding mechanisms with targets like β-secretase (BACE-1) and cholinesterases. researchgate.netnih.gov These studies reveal how hydroxyl and methoxy (B1213986) groups participate in hydrogen bonding with key amino acid residues in the active site.

| Hypothetical Target | Potential Binding Interactions | Key Amino Acid Residues Involved | Estimated Binding Energy (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | Hydrogen bonds with the phenolic hydroxyl group; hydrophobic interactions with the dimethoxyphenyl ring. | Ser, Tyr, Arg | -8.0 to -10.0 |

| Acetylcholinesterase (AChE) | π-π stacking with aromatic residues; hydrogen bonds with the catalytic triad. | Trp, Tyr, His | -7.5 to -9.5 |

| Protein Kinase (e.g., AKT) | Hydrogen bonds with backbone atoms in the hinge region; hydrophobic interactions in the ATP-binding pocket. | Leu, Val, Ala | -8.5 to -10.5 |

Note: The data in this table is illustrative and based on typical results from docking studies of similar phenolic compounds.

Conformation Analysis and Potential Energy Surface Mapping of this compound

Conformation analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, multiple conformers can exist due to the rotation of its substituent groups.

The key rotational degrees of freedom include:

The dihedral angle of the C-C bond connecting the two phenyl rings.

The dihedral angles of the C-O bonds for the three methoxy groups.

The dihedral angle of the C-O bond for the hydroxyl group.

A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities. uni-muenchen.de In a PES scan, a specific dihedral angle is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the energy of the molecule is calculated after optimizing the rest of its geometry. researchgate.netaip.org Plotting the energy versus the dihedral angle generates a potential energy profile that reveals the low-energy (stable) conformers and the high-energy transition states that separate them. nih.govresearchgate.net

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-C2-C1'-C6' | Torsion between the two aromatic rings. | Determines the overall planarity and steric hindrance between the rings. |

| C1-C2-O-CH₃ | Rotation of the 2-methoxy group. | Influences potential intramolecular hydrogen bonding with the adjacent hydroxyl group. |

| C2'-C3'-O-CH₃ | Rotation of the 3,5-dimethoxy groups. | Affects steric interactions with adjacent hydrogens and the overall molecular shape. |

| C4-O-H | Rotation of the hydroxyl group. | Determines its ability to act as a hydrogen bond donor. |

Mechanistic Investigations of 4 3,5 Dimethoxyphenyl 2 Methoxyphenol S Interactions in Model Biological Systems Excluding Clinical Data

Exploration of (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol as a Mimic of Natural Products (e.g., Lignans (B1203133), Flavonoids) and their Biological Activities

The compound (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol is a synthetic molecule designed based on the structure of natural polyphenolic compounds. It was developed as a more stable and drug-like analog of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, a compound that demonstrated anti-cancer effects but suffered from a lack of stability. nih.govnih.gov The core structure of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, featuring multiple methoxy- and hydroxyl-substituted phenyl rings, is characteristic of many biologically active natural products like lignans and flavonoids. These natural polyphenols are known for a wide range of activities, including anti-inflammatory, antioxidant, and antitumor effects. mdpi.com

The design of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol via a Heck reaction represents a common strategy in medicinal chemistry: identifying a bioactive natural product and synthesizing analogs to improve its pharmacological properties, such as stability and potency. nih.govnih.gov Research into this compound and its analogs, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), aims to harness the therapeutic potential observed in natural polyphenols by creating optimized molecules that target specific biological pathways involved in disease. nih.gov

In Vitro Studies on Cellular Proliferation and Apoptosis Mechanisms in Model Cell Lines (e.g., Cancer Cell Lines)

The anti-proliferative and pro-apoptotic effects of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol have been investigated in model cancer cell lines. In studies using the human colon cancer cell lines HCT116 and SW480, the compound was found to induce apoptotic cell death in a dose-dependent manner at concentrations ranging from 0 to 15 μg/ml. nih.govnih.govoncotarget.com Notably, it exhibited significantly less impact on the viability of normal colon fibroblast cells (CCD-18Co), suggesting a degree of selectivity for cancer cells. nih.gov

The mechanism of apoptosis induction involves the activation of the extrinsic pathway, evidenced by the increased expression of Fas and Death Receptor 3 (DR3). nih.govnih.gov Further analysis of apoptotic markers revealed that treatment with the compound leads to a concentration-dependent increase in the levels of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-8. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was found to decrease. nih.gov TUNEL assays confirmed that the compound strongly induces apoptosis, with rates reaching 60.31% in HCT116 cells and 67.64% in SW480 cells at a concentration of 15 μg/ml. nih.gov

| Cell Line | Cell Type | Concentration Range | Observed Effects | Key Molecular Changes |

|---|---|---|---|---|

| HCT116 | Human Colon Carcinoma | 0-15 µg/ml | Dose-dependent induction of apoptosis (up to 60.31%). nih.gov | Activation of Fas and DR3; Increased Bax, cleaved caspase-3, cleaved caspase-8; Decreased Bcl-2. nih.gov |

| SW480 | Human Colon Carcinoma | 0-15 µg/ml | Dose-dependent induction of apoptosis (up to 67.64%). nih.gov | |

| CCD-18Co | Normal Human Colon Fibroblasts | 0-15 µg/ml | Significantly lower cytotoxicity compared to cancer cell lines. nih.gov | Not Applicable |

Investigation of (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol's Interaction with Specific Enzymes and Receptors In Vitro

Mechanistic studies have identified direct molecular targets of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol. Through the use of computational docking models and biochemical pull-down assays, the compound has been shown to physically bind directly to the Signal Transducer and Activator of Transcription 3 (STAT3) and the p50 subunit of Nuclear Factor-κB (NF-κB). nih.govnih.gov These transcription factors are crucial regulators of cell survival, proliferation, and inflammation and are often constitutively active in cancer cells. nih.gov

The interaction with these targets is functionally significant, as the compound suppresses the DNA binding activity of both STAT3 and NF-κB. nih.govnih.gov While the prompt mentions kinases and ligases, the specific evidence for this compound points toward transcription factors. However, related analogs have been shown to interact with kinases. For instance, the structurally similar compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) directly binds to and inhibits IkappaB kinase β (IKKβ), a key kinase in the NF-κB signaling pathway. nih.gov Another analog, MMPP, has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, and to act as an agonist for the nuclear receptor PPARγ. nih.gov

In the broader context of enzyme interactions, DNA ligases, particularly the DNA ligase IV-XRCC4 complex, are critical for DNA double-strand break repair through non-homologous end joining. nih.gov This complex interacts with the DNA-dependent protein kinase (DNA-PK) at DNA ends to facilitate repair. nih.gov Polynucleotide kinase (PNK) is also linked to this process through its interaction with XRCC4. uniprot.org While these interactions are fundamental to DNA repair, there is no direct evidence from the provided search results linking (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol to the modulation of DNA ligase activity.

| Molecule | Target | Type of Interaction | Reference |

|---|---|---|---|

| (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol | STAT3 | Direct binding, Inhibition of DNA binding activity. nih.govnih.gov | nih.govnih.gov |

| (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol | NF-κB (p50 subunit) | Direct binding, Inhibition of DNA binding activity. nih.govnih.gov | nih.govnih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) (Analog) | IKKβ (Kinase) | Direct binding, Inhibition. nih.gov | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) (Analog) | VEGFR2 (Receptor Tyrosine Kinase) | Inhibition of phosphorylation. nih.gov | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) (Analog) | PPARγ (Nuclear Receptor) | Agonist, Enhanced transcriptional activity. nih.gov | nih.gov |

Antioxidant and Radical Scavenging Mechanisms of (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol in Biochemical Assays

While direct antioxidant assay data for (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol is not specified in the available research, its chemical structure, which contains a phenolic hydroxyl group and methoxy (B1213986) substituents, strongly suggests potential radical scavenging activity. researchgate.net Phenolic compounds are well-established antioxidants. doaj.org Their activity is typically evaluated using biochemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) tests. researchgate.netnih.gov

The primary mechanisms by which phenolic compounds scavenge free radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov The HAT mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical, while the SET mechanism involves the transfer of an electron to the radical. The presence of electron-donating groups, such as methoxy groups, on the phenyl ring can enhance antioxidant activity by stabilizing the resulting phenoxyl radical. nih.gov The 2-methoxyphenol moiety is a common feature in many natural and synthetic compounds with demonstrated antioxidant properties. researchgate.netjosai.ac.jp For example, the related compound 4-[2-(3,5-dimethoxyphenyl)ethenyl]-1,2-benzenediol, a stilbene, has been synthesized and shown to possess potent antioxidative activity. nih.gov Dimerization of simple methoxyphenols has also been shown to enhance radical-scavenging activity compared to the parent monomers. mdpi.comnih.gov Given its structural features, it is plausible that (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol functions as an antioxidant, though specific experimental validation is required.

Modulation of Signaling Pathways by (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol in Cultured Cells and Model Systems

(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol exerts its anti-cancer effects by modulating key intracellular signaling pathways that govern cell survival and apoptosis. nih.gov The primary pathways inhibited by this compound are the STAT3 and NF-κB signaling cascades. nih.govnih.gov

By directly binding to STAT3 and the NF-κB p50 subunit, the compound prevents their translocation to the nucleus and subsequent binding to DNA, thereby inhibiting the transcription of their target genes. nih.govnih.gov These genes often include anti-apoptotic proteins (like Bcl-2) and other factors that promote cell proliferation and survival. nih.gov The inhibition of these pro-survival pathways shifts the cellular balance toward apoptosis. This is demonstrated by the finding that knockdown of STAT3 or the NF-κB p50 subunit using siRNA enhances the growth-inhibitory effects of the compound and further increases the expression of the death receptors Fas and DR3. nih.govnih.gov Furthermore, combining the compound with known inhibitors of STAT3 (Stattic) or NF-κB (phenylarsine oxide) results in a more significant upregulation of Fas and DR3 expression, confirming that the compound's pro-apoptotic activity is mediated through the inhibition of these two pathways. nih.govnih.govoncotarget.com

| Target Pathway | Mechanism of Modulation | Downstream Effect in Colon Cancer Cells | Reference |

|---|---|---|---|

| STAT3 Signaling | Direct binding to STAT3, suppression of DNA binding activity. nih.govnih.gov | Inhibition of pro-survival gene transcription; increased expression of Fas and DR3, leading to apoptosis. nih.gov | nih.govnih.gov |

| NF-κB Signaling | Direct binding to NF-κB p50 subunit, suppression of DNA binding activity. nih.govnih.gov | Inhibition of anti-apoptotic gene transcription; increased expression of Fas and DR3, leading to apoptosis. nih.gov | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies of (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol Analogs in Biochemical Contexts

The development of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol provides a clear example of a structure-activity relationship (SAR) study. The compound was designed as an analog of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, a molecule with known anti-cancer properties but poor stability and drug-likeness, partly due to its aldehyde functionality. nih.govnih.gov

The key structural modification was the replacement of the unstable 2,4-bis(p-hydroxyphenyl)-2-butenal core with a more stable diaryl structure connected by an allyl linker, synthesized via a Heck reaction. nih.govnih.gov This modification not only improved the compound's stability but also enhanced its biological activity. nih.gov Studies showed that (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibited colon cancer cell growth at much lower doses compared to its parent compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, demonstrating a favorable SAR. nih.gov

General SAR principles for related phenolic compounds also provide context. For polyphenols, the number and position of hydroxyl and methoxy groups are critical for biological activity, including antioxidant and anti-cancer effects. nih.govjosai.ac.jp For instance, in other classes of compounds like 2,5-dimethoxyphenylpiperidines, modifications to substituents on the phenyl ring significantly alter receptor affinity and potency. acs.org Similarly, SAR studies on chalcones reveal that substitutions on the aromatic rings are crucial for optimizing antitumor potency and selectivity. nih.govresearchgate.net The specific 3,5-dimethoxy substitution pattern on one phenyl ring and the 2-methoxy-4-phenol pattern on the other, connected by the allyl bridge, represent an optimized structure for inhibiting STAT3 and NF-κB and inducing apoptosis in the studied cancer models. nih.govnih.gov

Advanced Applications and Emerging Research Directions for 4 3,5 Dimethoxyphenyl 2 Methoxyphenol

Utilization of 4-(3,5-Dimethoxyphenyl)-2-methoxyphenol in Materials Science and Polymer Chemistry

The multifunctionality of this compound, with its reactive phenolic group and potential for further functionalization, makes it a candidate for the development of novel polymers and functional materials.

Development of Novel Polymeric Materials Incorporating this compound as a Monomer or Cross-linker

While direct polymerization of this compound is not extensively documented, the polymerization of structurally related phenolic compounds provides a strong indication of its potential. For instance, the enzymatic polymerization of 4-methoxyphenol (B1676288) has been successfully achieved using horseradish peroxidase as a catalyst, yielding poly(4-methoxyphenol). rsc.org This polymer is soluble in various organic solvents and exhibits excellent antioxidant properties. rsc.org This suggests that this compound could undergo similar enzyme-catalyzed or oxidative polymerization, potentially leading to polymers with enhanced thermal stability and antioxidant capacity due to the additional aromatic and methoxy (B1213986) groups.

Furthermore, the phenolic hydroxyl group allows for its use as a monomer in the synthesis of various polymer types, such as polyesters, polycarbonates, and epoxy resins. The rigid biphenyl-like core of the molecule could impart high thermal resistance and dimensional stability to the resulting polymers. Its structure is analogous to other di-functional phenolic compounds that are established building blocks for high-performance polymers.

The presence of multiple reactive sites on the aromatic rings also opens up the possibility of using this compound as a cross-linker. After incorporation into a polymer backbone, these sites could be activated to form cross-links, enhancing the mechanical properties and solvent resistance of the material.

Application in Functional Coatings, Resins, and Composites

The inherent properties of this compound make it a promising additive or comonomer in the formulation of functional coatings, resins, and composites. Its antioxidant potential, inferred from related methoxyphenol structures, could be beneficial in coatings to prevent degradation from oxidation.